

Synthesis of 2-(Boc-aminomethyl)phenol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *2-(Boc-aminomethyl)phenol*

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Abstract

This document provides a comprehensive guide to the synthesis of 2-(tert-butoxycarbonyl-aminomethyl)phenol, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and chemoselective method for the N-protection of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O). This application note includes a step-by-step experimental procedure, a summary of quantitative data, characterization details, and a discussion of the potential biological relevance of derivatives, illustrated with a signaling pathway diagram.

Introduction

2-(Aminomethyl)phenol is a versatile bifunctional molecule featuring both a primary amine and a phenolic hydroxyl group. Selective protection of the more nucleophilic amino group is a critical step in its utilization as a building block for the synthesis of more complex molecules, including pharmaceutical agents and ligands. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of **2-(Boc-aminomethyl)phenol** proceeds via the chemoselective acylation of the amino group with di-tert-butyl dicarbonate, leaving the phenolic hydroxyl group intact for subsequent transformations. Derivatives of aminophenols are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of **2-(Boc-aminomethyl)phenol**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Role	Molar Equiv.	Typical Yield (%)	Purity (%)
2-(Aminomethyl)phenol	C ₇ H ₉ NO	123.15	Starting Material	1.0	-	>98
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	Protecting Reagent	1.1	-	>99
Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	Base	2.0	-	-
2-(Boc-aminomethyl)phenol	C ₁₂ H ₁₇ NO ₃	223.27	Product	-	>90	>95

Experimental Protocol

Principle: This protocol describes the chemoselective N-acylation of the primary amine in 2-(aminomethyl)phenol using di-tert-butyl dicarbonate in a biphasic solvent system with sodium bicarbonate as the base. The amine is significantly more nucleophilic than the phenolic hydroxyl group, ensuring selective protection.

Materials:

- 2-(Aminomethyl)phenol (CAS: 932-30-9)
- Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)

- Sodium Bicarbonate (NaHCO_3)
- Tetrahydrofuran (THF)
- Water (deionized)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.2 mg) in a mixture of THF (10 mL) and water (5 mL).
- Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by a solution of di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg) in THF (2 mL).
- Reaction: Stir the biphasic mixture vigorously at room temperature overnight (approximately 12-16 hours).
- Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic phase over anhydrous sodium sulfate.
- Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- Characterization: The structure and purity of the final product, **2-(Boc-aminomethyl)phenol**, should be confirmed by NMR and mass spectrometry.

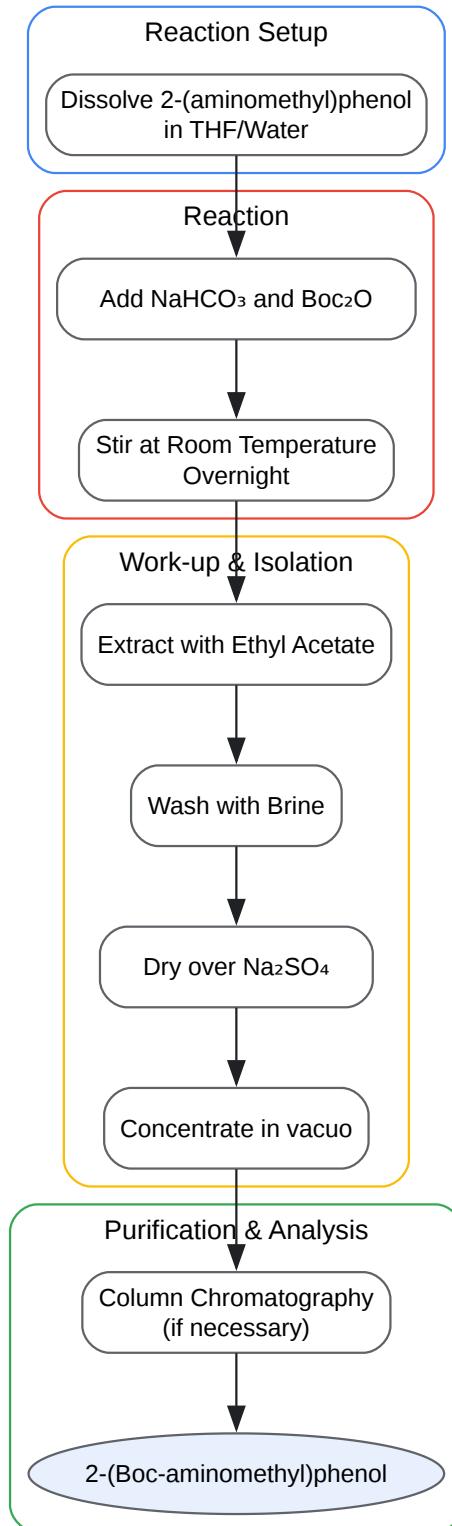
Expected Characterization Data:

- ^1H NMR (CDCl_3): $\delta \sim 7.20\text{-}6.80$ (m, 4H, Ar-H), ~ 5.0 (br s, 1H, NH), ~ 4.30 (d, 2H, CH_2), 1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$).
- Appearance: White to off-white solid.

Visualizations

Experimental Workflow

Synthesis Workflow for 2-(Boc-aminomethyl)phenol

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